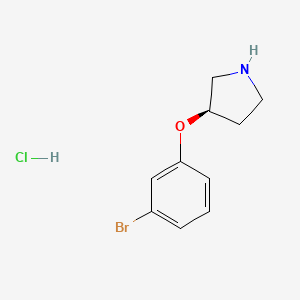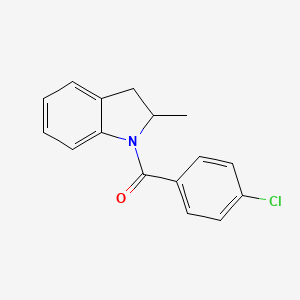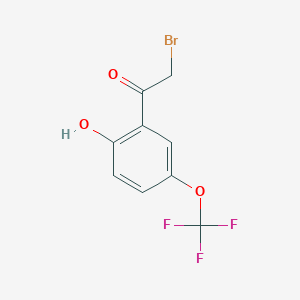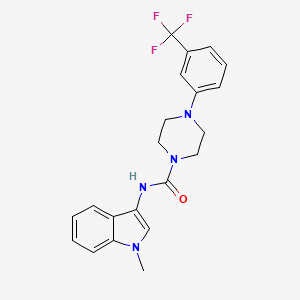![molecular formula C16H20N4O2S B2959653 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097934-77-3](/img/structure/B2959653.png)
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound known for its diverse applications in scientific research and industry. This molecule combines elements such as piperazine, thiadiazole, and benzoyl groups, contributing to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine often involves multiple steps starting from readily available starting materials. The process generally involves:
Preparation of the 1,2,5-thiadiazole core, typically through cyclization reactions.
Coupling of the thiadiazole with a piperazine moiety.
Incorporation of the 4-(Propan-2-yloxy)benzoyl group through acylation reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Typical methods include:
Continuous flow reactors to control reaction parameters precisely.
Use of automated synthesizers to streamline the multi-step synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: : Often transforming thiadiazole moieties.
Reduction: : Affecting the benzoyl group under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitutions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The products of these reactions depend on the specific reagents and conditions but can include altered aromatic compounds, functionalized piperazines, and modified thiadiazoles.
Applications De Recherche Scientifique
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe to study biological pathways involving piperazine and thiadiazole groups.
Medicine: : Potential therapeutic applications due to its structural components.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its interactions with molecular targets. The thiadiazole moiety often interacts with enzymes, while the piperazine group may bind to receptors or other protein structures. This dual interaction pathway can modulate biological activities and chemical reactions.
Comparaison Avec Des Composés Similaires
Compared to similar compounds:
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine: stands out due to its unique combination of functional groups.
Similar Compounds
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,4-thiadiazol-3-yl)piperazine: Similar but with a different thiadiazole isomer.
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-oxadiazol-3-yl)piperazine: Contains an oxadiazole instead of a thiadiazole.
And there you have it—this compound in all its chemically fascinating glory. Anything you’d like to explore in more detail?
Propriétés
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDGKZKQBMWSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2959572.png)
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)


![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)

![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2959591.png)
